molecular formula C23H24ClN3O5 B11432357 3-{5-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-YL)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid

3-{5-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-YL)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid

Cat. No.: B11432357
M. Wt: 457.9 g/mol
InChI Key: RRCXMBPBWLMHDL-UHFFFAOYSA-N
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Description

3-{5-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-YL)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid is a complex organic compound featuring a unique structure that combines elements of adamantane, pyridazinone, and benzodioxin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-YL)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the adamantane-1-carboxylic acid derivative, followed by the introduction of the pyridazinone moiety through a series of condensation and cyclization reactions. The final step involves the coupling of the benzodioxin group under specific conditions to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-{5-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-YL)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Halogen substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: The compound could be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{5-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-YL)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, pyridazinone analogs, and benzodioxin-containing molecules. Examples include:

  • Adamantane-1-carboxylic acid derivatives
  • Pyridazinone-based pharmaceuticals
  • Benzodioxin-containing natural products

Uniqueness

What sets 3-{5-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-YL)amino]-6-oxo-1,6-dihydropyridazin-1-YL}adamantane-1-carboxylic acid apart is its combination of these three distinct structural motifs, which confer unique chemical and biological properties

Properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1-yl]adamantane-1-carboxylic acid

InChI

InChI=1S/C23H24ClN3O5/c24-19-16(26-15-1-2-17-18(6-15)32-4-3-31-17)11-25-27(20(19)28)23-9-13-5-14(10-23)8-22(7-13,12-23)21(29)30/h1-2,6,11,13-14,26H,3-5,7-10,12H2,(H,29,30)

InChI Key

RRCXMBPBWLMHDL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(C(=O)N(N=C3)C45CC6CC(C4)CC(C6)(C5)C(=O)O)Cl

Origin of Product

United States

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